molecular formula C29H24Cl2FN3O3 B2424340 (11Z)-N-(3-chloro-4-fluorophenyl)-11-[(3-chloro-4-methoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide CAS No. 1321926-40-2

(11Z)-N-(3-chloro-4-fluorophenyl)-11-[(3-chloro-4-methoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide

Cat. No.: B2424340
CAS No.: 1321926-40-2
M. Wt: 552.43
InChI Key: HKMFEDNZICQSCY-BNIPGBBVSA-N
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Description

(11Z)-N-(3-chloro-4-fluorophenyl)-11-[(3-chloro-4-methoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a useful research compound. Its molecular formula is C29H24Cl2FN3O3 and its molecular weight is 552.43. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-(3-chloro-4-methoxyphenyl)imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24Cl2FN3O3/c1-37-25-9-7-19(15-23(25)31)34-29-21(28(36)33-18-6-8-24(32)22(30)14-18)13-17-12-16-4-2-10-35-11-3-5-20(26(16)35)27(17)38-29/h6-9,12-15H,2-5,10-11H2,1H3,(H,33,36)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMFEDNZICQSCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N=C2C(=CC3=CC4=C5C(=C3O2)CCCN5CCC4)C(=O)NC6=CC(=C(C=C6)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24Cl2FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (11Z)-N-(3-chloro-4-fluorophenyl)-11-[(3-chloro-4-methoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity based on available research findings.

Chemical Structure and Properties

The compound's complex structure includes multiple functional groups that contribute to its biological activity. The presence of chloro and methoxy groups on the phenyl rings is significant for its interaction with biological targets.

Chemical Formula

  • IUPAC Name : this compound
  • Molecular Formula : C22H20Cl2FNO3

Key Features

FeatureDetails
Molecular Weight437.31 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot reported

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Inhibition of Cell Proliferation : Studies have shown that the compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Mechanism of Action : The mechanism involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation such as EGFR and HER2 pathways.

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against a range of pathogens. In vitro studies have suggested:

  • Bactericidal Effects : Effective against Gram-positive bacteria such as Staphylococcus aureus.

Neuroprotective Effects

Emerging evidence suggests potential neuroprotective effects:

  • Cytoprotection in Neuronal Cells : The compound may protect neuronal cells from oxidative stress-induced damage.

Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of derivatives similar to this compound. They found that:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
  • Results : Significant reduction in cell viability was observed at concentrations as low as 10 µM.

Study 2: Antimicrobial Activity

A separate study assessed the antimicrobial properties against various bacterial strains:

  • Methodology : Disk diffusion method was employed.
  • Findings : The compound exhibited zones of inhibition greater than 15 mm against selected strains.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the fused pyrano-pyrido-quinoline core in this compound?

  • The fused heterocyclic core can be synthesized via multi-step protocols involving cyclization and oxidation reactions. For example, analogous pyrano-quinoline systems are generated using Dess-Martin periodinane for selective oxidations (e.g., converting alcohols to ketones) and Pd-catalyzed cross-coupling reactions to introduce aryl substituents . Column chromatography (silica gel, gradient elution) is typically employed for purification, with yields ranging from 29–70% depending on substituent complexity .

Q. How can researchers confirm the structural identity of this compound after synthesis?

  • Methodological approach :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to verify substituent positions. For example, methoxy groups typically show singlets at δ 3.8–4.0 ppm, while aromatic protons in chloro/fluoro-substituted phenyl rings resonate at δ 6.8–7.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]+^+ for C30_{30}H24_{24}Cl2_2FN3_3O3_3 ≈ 584.10).
  • Infrared (IR) Spectroscopy : Detect functional groups like imine (C=N, ~1600 cm1^{-1}) and carboxamide (N–H, ~3300 cm1^{-1}) .

Q. What are the recommended purity assessment methods for this compound in preclinical studies?

  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to achieve ≥95% purity.
  • Elemental Analysis : Validate stoichiometry (C, H, N, Cl, F) within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data, such as unexpected splitting patterns in NMR?

  • Methodological approach :

  • 2D NMR Techniques : Employ COSY (correlation spectroscopy) and NOESY (nuclear Overhauser effect spectroscopy) to assign overlapping signals. For example, NOE interactions between imino protons and adjacent aromatic rings can confirm spatial proximity .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify conformational discrepancies .

Q. What strategies improve the low yield (e.g., <5%) observed in multi-step syntheses of similar compounds?

  • Optimization steps :

  • Catalyst Screening : Test Pd(PPh3_3)4_4 vs. Pd(OAc)2_2 with ligands (e.g., XPhos) to enhance coupling efficiency in aryl-amination steps .
  • Solvent Effects : Replace 1,4-dioxane with DMF or THF to stabilize intermediates during imine formation .
  • Temperature Control : Use microwave-assisted synthesis to reduce reaction times (e.g., from 24h to 1h) and minimize side-product formation .

Q. How can researchers investigate the compound’s stability under physiological conditions (e.g., pH 7.4, 37°C)?

  • Experimental design :

  • Forced Degradation Studies : Incubate the compound in buffers (pH 1–10) and analyze degradation products via LC-MS.
  • Kinetic Monitoring : Use UV-Vis spectroscopy to track absorbance changes at λmax_{\text{max}} (e.g., 280 nm) over 72h to calculate degradation rate constants .

Q. What advanced techniques elucidate the reaction mechanism for imine bond formation in this compound?

  • Methodology :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated aniline derivatives to identify rate-determining steps.
  • In Situ IR Spectroscopy : Monitor C=N bond formation (1600–1650 cm1^{-1}) in real time to infer intermediates .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies between theoretical and experimental melting points?

  • Approach :

  • DSC/TGA Analysis : Use differential scanning calorimetry (DSC) to detect polymorphic transitions and thermogravimetric analysis (TGA) to rule out solvent retention.
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves crystal packing effects, which may alter melting points by 5–10°C .

Q. What statistical methods are recommended for analyzing dose-response data in biological assays?

  • Guidelines :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (IC50_{50}/EC50_{50}) using software like GraphPad Prism.
  • Error Propagation : Apply Monte Carlo simulations to account for variability in triplicate measurements .

Methodological Resources

  • Synthesis Protocols : Reference multi-step reactions from analogous pyrano-quinoline systems .
  • Characterization : Prioritize PubChem-derived spectral data for cross-validation .
  • Advanced Techniques : Leverage SCXRD () and DFT modeling () for structural ambiguity resolution.

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